N-(4-cyanophenyl)-N-(methylsulfonyl)glycine
CAS No.: 1219573-92-8
Cat. No.: VC6875058
Molecular Formula: C10H10N2O4S
Molecular Weight: 254.26
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1219573-92-8 |
---|---|
Molecular Formula | C10H10N2O4S |
Molecular Weight | 254.26 |
IUPAC Name | 2-(4-cyano-N-methylsulfonylanilino)acetic acid |
Standard InChI | InChI=1S/C10H10N2O4S/c1-17(15,16)12(7-10(13)14)9-4-2-8(6-11)3-5-9/h2-5H,7H2,1H3,(H,13,14) |
Standard InChI Key | SGWJPGWKAKATMG-UHFFFAOYSA-N |
SMILES | CS(=O)(=O)N(CC(=O)O)C1=CC=C(C=C1)C#N |
Introduction
Chemical Identity and Structural Characteristics
N-(4-Cyanophenyl)-N-(methylsulfonyl)glycine features a glycine backbone substituted with a 4-cyanophenyl group and a methylsulfonyl moiety. The presence of both electron-withdrawing cyano (-CN) and sulfonyl (-SOCH) groups imparts unique electronic and steric properties to the molecule .
Molecular Architecture
The compound’s structure can be represented as follows:
Key structural attributes include:
-
Aromatic ring: The 4-cyanophenyl group contributes to planar geometry and π-π stacking potential.
-
Sulfonamide linkage: The N-methylsulfonyl group enhances solubility in polar solvents and influences hydrogen-bonding capabilities .
-
Carboxylic acid terminus: Provides acidity () and metal-coordination properties, as observed in related glycine derivatives .
Physicochemical Properties
Data from experimental and predicted analyses are summarized below:
The absence of reported melting/boiling points suggests limited thermal stability studies, a common gap for novel synthetic intermediates .
Synthetic Methodologies
While no direct synthesis protocols for N-(4-cyanophenyl)-N-(methylsulfonyl)glycine are documented in the literature, analogous compounds provide insights into plausible routes.
Scaffold Derivation from Glycine Precursors
A related compound, N-(4-cyanophenyl)glycine (CAS 42288-26-6), is synthesized via nucleophilic substitution between 4-cyanoaniline and chloroacetic acid under aqueous alkaline conditions :
Yield: 88% after purification .
Sulfonylation Strategies
Introducing the methylsulfonyl group likely involves reacting N-(4-cyanophenyl)glycine with methanesulfonyl chloride () in the presence of a base (e.g., triethylamine):
This two-step approach mirrors methods used for synthesizing sulfonamide-bearing glycine derivatives .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume